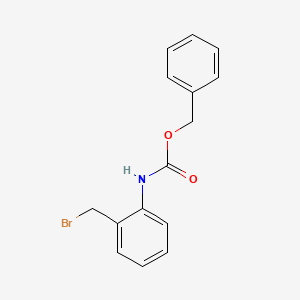

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

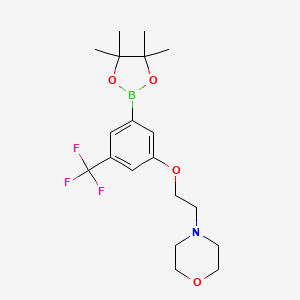

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one, also known as BMTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMTE is a heterocyclic compound that contains both benzoxazole and thiophene rings, making it a unique and versatile molecule.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques and Conformational Studies

The synthesis of benzoxazole derivatives involves solventless cyclocondensation, highlighting the utility of benzoxazole as a versatile building block for creating heterocycles. Quantum chemical calculations reveal the conformational landscape, indicating strong electronic delocalization and the significance of chalcogen bonding in conformational preference. This study underscores the critical role of solvent choice and reaction conditions in synthesizing specific heterocyclic compounds (Saeed et al., 2021).

Structural Elucidation via NMR Spectroscopy and X-Ray Crystallography

Reaction of aminophenols with specific ketones yields isomeric benzo[1,4]oxazines, characterized using NMR spectroscopy. Structural determination through X-ray diffraction analysis provides insights into the molecular geometry and electronic structure of benzoxazole derivatives, which are crucial for their reactivity and potential applications (Santes et al., 1999).

Catalytic Activities and Biological Potentials

Catalytic Oxidation and Transfer Hydrogenation

Half-sandwich Ruthenium(II) complexes with benzoxazole-based ligands demonstrate significant catalytic activity in oxidation and transfer hydrogenation reactions. These findings suggest the potential of benzoxazole derivatives in catalyzing essential transformations in organic synthesis, highlighting the influence of ligand structure on catalytic efficiency (Saleem et al., 2013).

Antiviral Activity Against COVID-19

Novel thiadiazole and triazole hybrids containing benzoxazole moieties have been synthesized and evaluated for their antiviral activity against COVID-19. These compounds exhibit promising docking scores to COVID-19 main protease, indicating their potential as therapeutic agents in combating coronavirus disease (Rashdan et al., 2021).

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPSVRIWJXLXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)

![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)

![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)

![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)

![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)